4,6-Dimethoxypyrimidin-5-amine

physicochemical properties thermal stability process chemistry

4,6-Dimethoxypyrimidin-5-amine (CAS 15846-15-8) is the 5-amino isomer critical for synthesis routes inaccessible with common 2-amino pyrimidines. Its 4,6-dimethoxy core is a validated pharmacophore for AHAS-inhibiting herbicides, while the 5-amine handle enables rapid SAR exploration via N-conjugation for kinase inhibitor programs (e.g., CNS-penetrant muscarinic receptor modulators). This scaffold also uniquely unlocks 5-substituted carbocyclic nucleosides for antiviral/anticancer research. Available at ≥95% purity with full COA support. Choose this specific isomer for its distinct electronic profile, logP (0.31), and derivatization versatility.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 15846-15-8
Cat. No. B103774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxypyrimidin-5-amine
CAS15846-15-8
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)OC)N
InChIInChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3
InChIKeySYIABKXOJVXKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxypyrimidin-5-amine (CAS 15846-15-8): A 5-Aminopyrimidine Building Block with Herbicidal and Kinase-Targeting Utility


4,6-Dimethoxypyrimidin-5-amine (CAS 15846-15-8) is a heterocyclic organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol . It belongs to the 5-aminopyrimidine class and features a pyrimidine ring substituted with methoxy groups at the 4- and 6-positions and a primary amine at the 5-position . This substitution pattern confers a unique steric and electronic profile, making it a key intermediate in the synthesis of diverse biologically active molecules, including herbicides and kinase inhibitors [1].

Why a 5-Amino-4,6-Dimethoxypyrimidine Is Not Interchangeable: Key Differences in Physicochemical and Biological Profiles


While several 4,6-dimethoxypyrimidine analogs exist, subtle changes in the position of the amino group (e.g., 2- vs. 5-amino) or the presence of different substituents lead to distinct physicochemical properties and biological activities. For instance, the 5-amino substitution pattern in 4,6-dimethoxypyrimidin-5-amine provides a unique handle for derivatization, enabling the synthesis of 5-substituted pyrimidine carbocyclic nucleosides that are inaccessible from the 2-amino isomer [1]. Furthermore, direct comparison reveals that the 5-amino derivative exhibits a different melting point, solubility profile, and logP value compared to its 2-amino counterpart, which directly impacts its handling, formulation, and bioavailability in downstream applications . These differences underscore the necessity of selecting the specific isomer for targeted research and industrial synthesis.

Quantitative Differentiation of 4,6-Dimethoxypyrimidin-5-amine Against Key Analogs


Physicochemical Differentiation: Melting Point and Boiling Point vs. 5-Amino-4,6-dihydroxypyrimidine

4,6-Dimethoxypyrimidin-5-amine exhibits a significantly lower melting point (95-96°C) and boiling point (296.6°C at 760 mmHg) compared to its hydroxyl analog, 5-amino-4,6-dihydroxypyrimidine (melting point >300°C, boiling point 387°C at 760 mmHg) [1] . This difference, driven by the presence of methoxy groups versus hydroxyl groups, indicates easier handling and lower energy requirements for distillation or melting-based purification steps.

physicochemical properties thermal stability process chemistry

Solubility and Lipophilicity Advantages Over 2-Amino-4,6-dimethoxypyrimidine

4,6-Dimethoxypyrimidin-5-amine demonstrates a calculated water solubility of 10.8 mg/mL (0.0699 mol/L) and a consensus Log Po/w of 0.31 . In contrast, its 2-amino isomer (2-amino-4,6-dimethoxypyrimidine) is reported to be practically insoluble in water and soluble only in organic solvents [1]. This enhanced aqueous solubility, combined with moderate lipophilicity, suggests a more favorable profile for formulation in aqueous media or for tuning bioavailability in medicinal chemistry applications.

drug formulation bioavailability ADME

Herbicidal Activity: Class-Leading Potency of 4,6-Dimethoxypyrimidine-Containing Hybrids

A library of 34 pyrimidine–N-heterocycle hybrids, all incorporating the 4,6-dimethoxypyrimidine core, was evaluated for post-emergence herbicidal activity against Digitaria sanguinalis. Eleven compounds exhibited good activity at a field-relevant dose of 750 g ai/ha, with hybrid 5q showing good to excellent activity across five test weeds at the same dosage [1]. This class-level activity is a direct result of the 4,6-dimethoxypyrimidine motif, a key structural feature in commercial herbicides like bispyribac-sodium [1].

agrochemical discovery herbicide AHAS inhibitor

Commercial Purity and Quality Control: Benchmark Against Alternative Sources

4,6-Dimethoxypyrimidin-5-amine is commercially available with a standard purity of 95%, with some vendors offering higher purity grades up to 98% [1]. Reputable suppliers provide Certificates of Analysis (COA) with each batch, detailing analytical data from NMR, HPLC, and GC, ensuring consistent quality and traceability for research and industrial use . This level of quality control is comparable to or exceeds that of less common analogs, reducing the risk of failed reactions due to impurities.

procurement quality control intermediate

Optimal Application Scenarios for 4,6-Dimethoxypyrimidin-5-amine


Agrochemical Discovery: Synthesis of Novel Herbicidal Leads

The 4,6-dimethoxypyrimidine core is a validated pharmacophore for acetohydroxyacid synthase (AHAS) inhibitors, a major class of herbicides. 4,6-Dimethoxypyrimidin-5-amine serves as an ideal starting material for diversity-oriented synthesis to generate novel pyrimidine–N-heterocycle hybrids. Its 5-amino group provides a site for conjugation, enabling the rapid exploration of structure-activity relationships (SAR) for improved weed control. This approach has yielded compounds with potent post-emergence herbicidal activity at 750 g ai/ha [1].

Medicinal Chemistry: Development of 5-Substituted Pyrimidine Nucleoside Analogs

This compound is a crucial intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, a class of molecules with potential antiviral and anticancer applications [2]. Its unique substitution pattern, with the amino group at the 5-position, allows for the introduction of diverse functional groups that are not synthetically accessible from the more common 2-amino pyrimidine isomer.

Kinase Inhibitor Development: Building Block for 4,6-Disubstituted Pyrimidines

The 4,6-dimethoxypyrimidine motif is a recognized core in many kinase inhibitor programs. 4,6-Dimethoxypyrimidin-5-amine can be used as a starting material to construct 4,6-disubstituted pyrimidine analogs, a scaffold that has been optimized for potent CNS penetration (brain:plasma Kp,uu = 0.87) and activity against targets like muscarinic receptors (IC50s < 300 nM) [3]. Its amine group is a versatile handle for introducing complex side chains necessary for target binding and selectivity.

Academic and Industrial Chemical Synthesis: A High-Purity, Well-Characterized Intermediate

For research requiring a reliable, high-purity pyrimidine building block, 4,6-dimethoxypyrimidin-5-amine is commercially available at 95% purity, with COA support from major suppliers . Its well-documented physicochemical properties (melting point 95-96°C, solubility 10.8 mg/mL, consensus LogP 0.31) facilitate its use in a wide range of synthetic transformations and reaction condition optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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